

Spectroscopic Profile of Furfuryl Isopropyl Sulfide: A Technical Guide

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Compound of Interest		
Compound Name:	Furfuryl isopropyl sulfide	
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This technical guide provides a comprehensive overview of the spectroscopic data for **furfuryl isopropyl sulfide** (CAS No. 1883-78-9), a flavor and fragrance compound with the molecular formula C₈H₁₂OS.[1] The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics. This document also outlines generalized experimental protocols for obtaining such data and includes a workflow diagram for spectroscopic analysis.

Data Presentation

The spectroscopic data for **furfuryl isopropyl sulfide** is summarized in the tables below.

Mass Spectrometry (MS)

Mass spectrometry of **furfuryl isopropyl sulfide** typically shows a molecular ion peak corresponding to its molecular weight (156.25 g/mol).[1] The fragmentation pattern is characteristic of the furfuryl and isopropyl sulfide moieties. The data presented is based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
81.0	99.99	[C₅H₅O] ⁺ (Furfuryl cation)
156.0	18.85	[C ₈ H ₁₂ OS] ⁺ (Molecular Ion)
53.0	14.30	[C ₄ H ₅] ⁺
27.0	11.07	[C ₂ H ₃] ⁺
41.0	8.25	[C₃H₅] ⁺ (Allyl cation)

Table 1: Mass Spectrometry data for furfuryl isopropyl sulfide.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **furfuryl isopropyl sulfide** is not readily available in the public domain. However, based on the chemical structure, the expected signals in ¹H and ¹³C NMR spectra can be predicted. The following tables provide these predicted values.

¹H NMR (Predicted)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.3	m	1H	H-5 (furan)
~ 6.3	m	1H	H-4 (furan)
~ 6.2	m	1H	H-3 (furan)
~ 3.7	S	2H	-CH ₂ -S-
~ 2.9	septet	1H	-S-CH(CH ₃) ₂
~ 1.3	d	6H	-CH(CH3)2

Table 2: Predicted ¹H NMR spectral data for furfuryl isopropyl sulfide.

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)	Assignment	
~ 152	C-2 (furan)	
~ 142	C-5 (furan)	
~ 110	C-4 (furan)	
~ 107	C-3 (furan)	
~ 35	-S-CH(CH ₃) ₂	
~ 30	-CH ₂ -S-	
~ 23	-CH(CH ₃) ₂	
Table 3: Predicted ¹³ C NMR spectral data for furfuryl isopropyl sulfide.		

Infrared (IR) Spectroscopy



A complete, detailed experimental IR spectrum for **furfuryl isopropyl sulfide** is not widely available. However, a characteristic absorption for furfuryl sulfides has been reported at 1130 cm⁻¹. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)	Intensity	Assignment
~ 3120	Medium	=C-H stretch (furan)
~ 2960	Strong	C-H stretch (aliphatic)
~ 1590, 1500	Medium	C=C stretch (furan ring)
~ 1130	Medium	Furfuryl sulfide group
~ 1010	Strong	C-O-C stretch (furan)
~ 740	Strong	=C-H bend (furan)

Table 4: Expected

characteristic IR absorption

bands for furfuryl isopropyl

sulfide.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds and furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of furfuryl isopropyl sulfide (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.



Data Acquisition:

- ¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay appropriate for the molecule.
- ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baselinecorrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **furfuryl isopropyl sulfide**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired.
 The instrument measures the interference pattern of the infrared beam after it passes through the sample.
- Data Processing: The instrument's software performs a Fourier transform on the
 interferogram to produce the infrared spectrum, which is typically plotted as percent
 transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically
 subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

 Sample Preparation: A dilute solution of furfuryl isopropyl sulfide is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).



• Instrumentation: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a non-polar or semi-polar column like DB-5ms or HP-5ms).

· GC Conditions:

- Injector: The sample is injected into a heated injector port, typically in split mode to avoid overloading the column.
- Oven Temperature Program: The column oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the analyte from any impurities and the solvent.
- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

MS Conditions:

- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used.
- Mass Analyzer: A quadrupole or ion trap mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 35-350) to detect the molecular ion and fragment ions.
- Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum for the corresponding chromatographic peak is used for identification and structural elucidation.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **furfuryl isopropyl sulfide**.



General Workflow for Spectroscopic Analysis Sample Preparation **Chemical Compound** (Furfuryl Isopropyl Sulfide) **Dissolution / Dilution** (e.g., in Deuterated Solvent or Volatile Solvent) Spectroscopic Analysis NMR Spectroscopy Mass Spectrometry IR Spectroscopy (1H, 13C) (GC-MS) Data Processing and Interpretation **Fourier Transform Fourier Transform Chromatogram Analysis** Phasing, Referencing **Background Subtraction Mass Spectrum Interpretation** Results Structural Elucidation and Verification

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A generalized workflow for spectroscopic analysis.

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References

1. Furfuryl isopropyl sulfide | C8H12OS | CID 61282 - PubChem [pubchem.ncbi.nlm.nih.gov]



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